molecular formula C11H7F2NO3 B13694729 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13694729
M. Wt: 239.17 g/mol
InChI Key: ZMWZVIKYNUWZPU-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a difluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid typically involves the use of starting materials such as 3,5-difluorobenzaldehyde and 2-amino-2-methylpropanenitrile. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can lead to various substituted oxazole compounds.

Scientific Research Applications

2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can lead to the modulation of various biological processes, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in the rest of the structure.

    3,5-Difluorophenylboronic acid: Another compound with a difluorophenyl group, commonly used in cross-coupling reactions.

Uniqueness

What sets 2-(3,5-difluorophenyl)-5-methyloxazole-4-carboxylic acid apart is its unique oxazole ring structure combined with the difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16)

InChI Key

ZMWZVIKYNUWZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC(=C2)F)F)C(=O)O

Origin of Product

United States

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